

4-Bromo-7-methylquinoline: A Versatile Scaffold for Advanced Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromo-7-methylquinoline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Core

The quinoline moiety is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.^{[1][2]} Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic properties and opportunities for specific molecular interactions, making it a cornerstone in medicinal chemistry and materials science.^{[1][2]} Within this class of compounds, halogenated quinolines serve as exceptionally versatile building blocks, offering reactive handles for the construction of complex molecular architectures through modern cross-coupling methodologies.^[3] This guide focuses on a particularly valuable derivative: **4-Bromo-7-methylquinoline**. The strategic placement of the bromine atom at the 4-position and the methyl group at the 7-position imparts a unique combination of reactivity and structural definition, making it an ideal starting material for the synthesis of novel therapeutic agents and advanced organic materials.^{[1][3]}

This document, intended for chemists and drug discovery scientists, provides a comprehensive overview of the synthesis, reactivity, and application of **4-Bromo-7-methylquinoline**. We will delve into the mechanistic intricacies of its key transformations and provide actionable, field-proven protocols to empower your research endeavors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

4-Bromo-7-methylquinoline is a solid at room temperature with the key properties summarized below.

| Property | Value | Reference |
|-------------------|------------------------------------|-----------|
| Molecular Formula | C ₁₀ H ₈ BrN | [4] |
| Molecular Weight | 222.08 g/mol | [4][5] |
| Appearance | Solid | |
| CAS Number | 1070879-24-1 | [5] |
| Purity | Typically ≥97% | [5] |

Safety and Handling: **4-Bromo-7-methylquinoline** is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[3] It is designated with the GHS signal word "Danger" and is associated with hazard codes H302 (Harmful if swallowed) and H318 (Causes serious eye damage).

Synthetic Pathways to 4-Bromo-7-methylquinoline

The synthesis of substituted quinolines often involves multi-step sequences. While a direct, high-yield synthesis of **4-Bromo-7-methylquinoline** is not extensively detailed in the provided search results, a plausible and commonly employed strategy for analogous structures involves the construction of the quinoline core followed by halogenation. A general approach, adapted from the synthesis of similar quinoline derivatives, is the Gould-Jacobs reaction.[6][7]

A logical synthetic pathway would commence with 3-methylaniline, which would undergo condensation with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxy-7-methylquinoline intermediate. Subsequent treatment with a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of phosphorus oxychloride (POCl₃) and a bromide source would yield the desired **4-Bromo-7-methylquinoline**.

The Role of 4-Bromo-7-methylquinoline in Palladium-Catalyzed Cross-Coupling Reactions

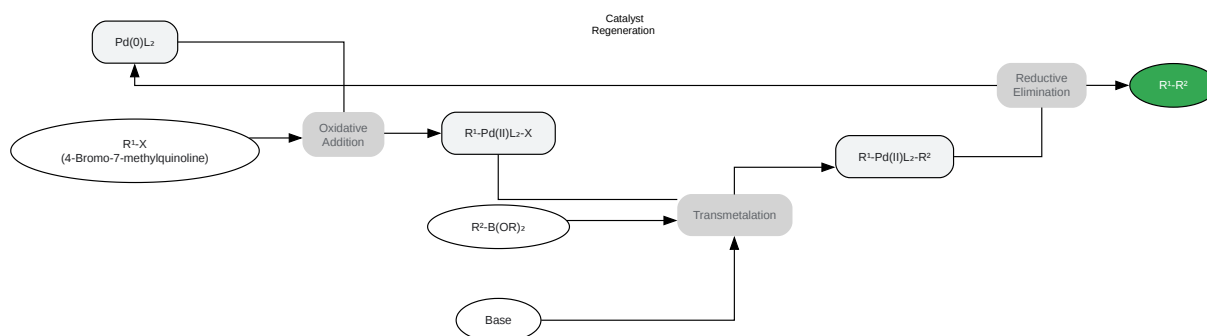
The bromine atom at the C4 position of **4-Bromo-7-methylquinoline** is a prime site for palladium-catalyzed cross-coupling reactions. This versatile handle allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of novel quinoline derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organohalide with an organoboron species in the presence of a palladium catalyst and a base.^{[8][9][10]} **4-Bromo-7-methylquinoline** is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have significantly expanded the scope and efficiency of the Suzuki-Miyaura coupling.^[10]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:



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Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck-Mizoroki Reaction: Olefin Functionalization

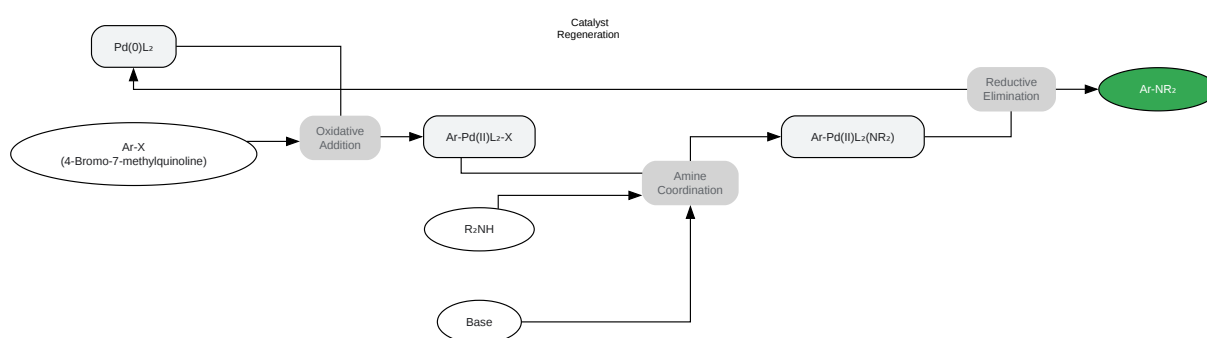
The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[11][12] This transformation is particularly valuable for introducing vinyl groups onto the quinoline scaffold, which can serve as versatile intermediates for further synthetic manipulations. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[11] The regioselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.[13]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives from aryl halides.[14] Applying this methodology to **4-Bromo-7-methylquinoline** enables the introduction of diverse amine functionalities at the 4-

position, a key transformation in the synthesis of many biologically active molecules.[16] The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction to include a broad range of amines and aryl halides.[14][15]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination:



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Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[17][18][19] This reaction is instrumental for installing alkynyl groups onto the 4-position of the quinoline ring. These alkynyl-substituted quinolines are valuable precursors for further transformations and are also of interest in materials science due to their extended π -conjugated systems.[17]

Applications in Medicinal Chemistry and Materials Science

The derivatives of **4-Bromo-7-methylquinoline** are of significant interest in several fields, primarily driven by the biological activity and photophysical properties of the quinoline scaffold.

Kinase Inhibitors in Oncology

The quinoline core is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.^{[20][21][22]} Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.^[23] By functionalizing the 4-position of the 7-methylquinoline scaffold through the cross-coupling reactions described above, libraries of novel compounds can be synthesized and screened for their ability to inhibit specific kinases involved in cancer progression, such as EGFR, VEGFR-2, and PI3K/Akt.^[1]

Antimalarial and Anti-inflammatory Agents

Historically, quinoline derivatives have been a cornerstone in the treatment of malaria. The ability to introduce diverse substituents at the 4-position of **4-Bromo-7-methylquinoline** allows for the exploration of new derivatives with potential antimalarial activity. Furthermore, certain substituted quinolines have demonstrated anti-inflammatory properties, making this scaffold a promising starting point for the development of novel therapeutics for inflammatory diseases.^[24]

Organic Light-Emitting Diodes (OLEDs)

The rigid, aromatic structure of the quinoline ring makes it an attractive component in the design of organic materials for electronic applications, such as Organic Light-Emitting Diodes (OLEDs).^{[2][25][26][27]} By incorporating **4-Bromo-7-methylquinoline** derivatives into larger conjugated systems, materials with tailored electronic and photophysical properties can be developed for use as emitters or charge-transport layers in OLED devices.^[2]

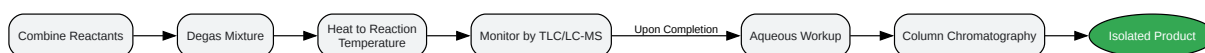
Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous substrates and serve as a starting point for the application of **4-Bromo-7-**

methylquinoline in organic synthesis. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Workflow:



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

- **4-Bromo-7-methylquinoline** (1.0 equiv)
- Arylboronic acid or ester (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry reaction vessel under an inert atmosphere, add **4-Bromo-7-methylquinoline**, the arylboronic acid, the palladium catalyst, and the base.
- Add the anhydrous solvent via syringe.
- Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

- **4-Bromo-7-methylquinoline** (1.0 equiv)
- Amine (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
- Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
- Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)
- Anhydrous solvent (e.g., toluene, 1,4-dioxane)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium catalyst and the phosphine ligand to a dry reaction vessel.

- Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
- Add **4-Bromo-7-methylquinoline**, the amine, and the base.
- Seal the vessel and heat to the desired temperature (typically 80-120 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
- Filter the mixture through a pad of celite to remove insoluble salts.
- Wash the filtrate with water and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

4-Bromo-7-methylquinoline has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern provides a reactive handle for a host of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck-Mizoroki, Buchwald-Hartwig, and Sonogashira couplings. The ability to readily introduce a wide array of substituents at the 4-position opens the door to the synthesis of novel and complex quinoline derivatives. This capability is of paramount importance in the fields of medicinal chemistry, particularly in the development of kinase inhibitors for oncology, as well as in the design of advanced functional materials for applications such as OLEDs. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize **4-Bromo-7-methylquinoline** in their synthetic endeavors, accelerating the discovery and development of the next generation of pharmaceuticals and materials.

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